molecular formula C17H12Cl2O3S B2361979 Naphthalen-2-yl 4,5-dichloro-2-methylbenzenesulfonate CAS No. 2305383-69-9

Naphthalen-2-yl 4,5-dichloro-2-methylbenzenesulfonate

Cat. No.: B2361979
CAS No.: 2305383-69-9
M. Wt: 367.24
InChI Key: XKHONOCGJLNBBL-UHFFFAOYSA-N
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Description

Naphthalen-2-yl 4,5-dichloro-2-methylbenzenesulfonate is a chemical compound with versatile applications in scientific research. Its unique properties make it valuable in organic synthesis, material science, and pharmaceutical development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Naphthalen-2-yl 4,5-dichloro-2-methylbenzenesulfonate typically involves the reaction of 4,5-dichloro-2-methylbenzenesulfonyl chloride with naphthalen-2-ol in the presence of a base such as triethylamine. The reaction is carried out in a solvent like dichloromethane at room temperature for 24 hours .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the available literature. the general approach would involve scaling up the laboratory synthesis process, ensuring proper handling and safety measures due to the use of chlorinated compounds and sulfonyl chlorides.

Chemical Reactions Analysis

Types of Reactions

Naphthalen-2-yl 4,5-dichloro-2-methylbenzenesulfonate can undergo various chemical reactions, including:

    Substitution Reactions: The sulfonate group can be substituted by nucleophiles.

    Oxidation and Reduction Reactions: The naphthalene ring can participate in oxidation and reduction reactions under appropriate conditions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or alcohols, typically in the presence of a base.

    Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

    Substitution Reactions: Products include naphthalen-2-yl derivatives with various substituents replacing the sulfonate group.

    Oxidation Reactions: Oxidized naphthalene derivatives.

    Reduction Reactions: Reduced naphthalene derivatives.

Scientific Research Applications

Naphthalen-2-yl 4,5-dichloro-2-methylbenzenesulfonate finds applications in several fields:

    Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.

    Material Science: Utilized in the development of advanced materials with specific properties.

    Pharmaceutical Development: Plays a role in the synthesis of potential drug candidates and active pharmaceutical ingredients.

Mechanism of Action

The mechanism of action of Naphthalen-2-yl 4,5-dichloro-2-methylbenzenesulfonate involves its interaction with molecular targets through its sulfonate and naphthalene moieties. These interactions can lead to various biochemical effects, depending on the specific application and target molecule. The exact pathways and targets are subject to ongoing research and may vary based on the context of use.

Comparison with Similar Compounds

Similar Compounds

    Naphthalen-2-yl 4-methylbenzenesulfonate: Similar structure but lacks the chlorine substituents.

    Naphthalen-2-yl benzenesulfonate: Similar structure without the methyl and chlorine substituents.

Uniqueness

Naphthalen-2-yl 4,5-dichloro-2-methylbenzenesulfonate is unique due to the presence of both chlorine and methyl groups on the benzenesulfonate moiety. These substituents can influence the compound’s reactivity and interactions, making it distinct from its analogs .

Properties

IUPAC Name

naphthalen-2-yl 4,5-dichloro-2-methylbenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12Cl2O3S/c1-11-8-15(18)16(19)10-17(11)23(20,21)22-14-7-6-12-4-2-3-5-13(12)9-14/h2-10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKHONOCGJLNBBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1S(=O)(=O)OC2=CC3=CC=CC=C3C=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12Cl2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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